AP26113 - 1197958-12-5

AP26113

Catalog Number: EVT-287200
CAS Number: 1197958-12-5
Molecular Formula: C26H34ClN6O2P
Molecular Weight: 529.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ALK-IN-1 is an analog of AP26113, a phosphine oxide-containing ALK inhibitor. ALK-IN-1 potently inhibits ALK (IC50 = 0.07 nM) over IGF-1R and InsR (IC50s = 3.2 and 100 nM, respectively). It drives cell death in (ALK+) Karpas-299 lymphoma cells with an IC50 value of 41.5 nM, while killing (ALK-) U937 cells with an IC50 value of 1,718 nM.
Brigatinib-analog is an orally active, potent and selective anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR) inhibitor. Brigatinib-analog is structurally related to Brigatinib (AP-26113). Brigatinib-analog binds to and inhibits ALK kinase and ALK fusion proteins as well as EGFR and mutant forms. This leads to the inhibition of ALK kinase and EGFR kinase, disrupts their signaling pathways and eventually inhibits tumor cell growth in susceptible tumor cells.
Overview

Brigatinib, also known as AP26113, is a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). It was developed to overcome resistance mechanisms associated with first- and second-generation ALK inhibitors. The compound has shown significant efficacy in preclinical models, particularly in treating non-small cell lung cancer (NSCLC) characterized by ALK mutations or rearrangements. Brigatinib is administered orally and has been approved for clinical use in several jurisdictions.

Source and Classification

Brigatinib was synthesized by ARIAD Pharmaceuticals, which later became part of Takeda Pharmaceutical Company. It falls under the classification of small molecule inhibitors targeting tyrosine kinases, specifically designed to inhibit ALK and EGFR pathways involved in cancer cell proliferation. Its chemical structure is distinct from other ALK inhibitors like crizotinib and ceritinib, providing a unique mechanism of action against resistant cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Brigatinib involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various transformations.
  2. Key Reactions: The synthesis includes substitution reactions, coupling reactions, and the use of protecting groups to ensure the correct functionalization of the molecule.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity levels necessary for pharmacological studies.

The synthesis pathway has been optimized to enhance yield and reduce reaction times, making it feasible for large-scale production .

Molecular Structure Analysis

Structure and Data

Brigatinib's molecular formula is C22H25N7O2P, with a molecular weight of approximately 410.45 g/mol. It features a complex structure that includes a pyrimidine core with various substituents that contribute to its binding affinity for the ALK kinase domain.

  • Structural Characteristics:
    • The presence of a dimethylphosphine oxide group enhances its potency.
    • The structural arrangement allows for effective interaction with the ATP-binding site of ALK.

Crystallographic studies have confirmed the binding mode of Brigatinib within the ALK active site, revealing insights into its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

Brigatinib undergoes various chemical reactions during its synthesis:

  1. Substitution Reactions: Key to forming the core structure, these reactions involve nucleophilic attacks on electrophilic centers.
  2. Coupling Reactions: These are critical for attaching different functional groups that enhance the compound's selectivity towards ALK.
  3. Deprotection Steps: Protecting groups used during synthesis are removed in later stages to yield the final active compound.

These reactions are carefully monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm product identity and purity .

Mechanism of Action

Brigatinib exerts its therapeutic effects primarily through inhibition of ALK signaling pathways. Upon administration:

  1. Binding: Brigatinib binds to the ATP-binding site of ALK, preventing ATP from activating the kinase.
  2. Inhibition of Phosphorylation: This binding inhibits phosphorylation events downstream that are critical for tumor growth and survival.
  3. Resistance Overcoming: Brigatinib has demonstrated efficacy against various resistant ALK mutations, including G1202R, which are typically unresponsive to other treatments .

This mechanism highlights its role as a second-line treatment option for patients who have developed resistance to first-generation ALK inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Brigatinib appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture.
  • pH Sensitivity: Its solubility can vary significantly with changes in pH, which may impact its bioavailability .
Applications

Brigatinib is primarily used in oncology:

  • Treatment of Non-Small Cell Lung Cancer: It is indicated for patients with metastatic NSCLC who have experienced disease progression following crizotinib therapy.
  • Research Applications: Beyond clinical use, Brigatinib serves as a valuable tool in research settings for studying ALK-related signaling pathways and resistance mechanisms in cancer biology.

Its development represents a significant advancement in targeted cancer therapies, particularly for patients with specific genetic alterations .

Properties

CAS Number

1197958-12-5

Product Name

AP26113

IUPAC Name

5-chloro-2-N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl]-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine

Molecular Formula

C26H34ClN6O2P

Molecular Weight

529.0 g/mol

InChI

InChI=1S/C26H34ClN6O2P/c1-32(2)18-12-14-33(15-13-18)19-10-11-21(23(16-19)35-3)30-26-28-17-20(27)25(31-26)29-22-8-6-7-9-24(22)36(4,5)34/h6-11,16-18H,12-15H2,1-5H3,(H2,28,29,30,31)

InChI Key

OVDSPTSBIQCAIN-UHFFFAOYSA-N

SMILES

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl)OC

Solubility

Soluble in DMSO, not in water

Synonyms

AP26113-analog; AP-26113-analog; AP 26113-analog, Brigatinib-analog

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.